molecular formula C18H17NNaO5 B15290302 O-Hippuryl-L-beta-phenyllactic acid sodium salt

O-Hippuryl-L-beta-phenyllactic acid sodium salt

Cat. No.: B15290302
M. Wt: 350.3 g/mol
InChI Key: FXGIXGZLDLVSHQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Hippuryl-L-beta-phenyllactic acid sodium salt typically involves the condensation of hippuric acid with L-beta-phenyllactic acid in the presence of a suitable base, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Aqueous or organic solvents like ethanol or methanol.

    Catalysts: Acid or base catalysts depending on the specific synthetic route.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve:

    Batch or continuous flow reactors: To ensure consistent product quality.

    Purification steps: Such as crystallization or chromatography to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

O-Hippuryl-L-beta-phenyllactic acid sodium salt can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Water, ethanol, methanol, and other organic solvents.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

O-Hippuryl-L-beta-phenyllactic acid sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-Hippuryl-L-beta-phenyllactic acid sodium salt involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of certain biochemical pathways, depending on the context of its use . The exact molecular targets and pathways can vary, but it often involves binding to active sites on enzymes or receptors, altering their activity and downstream effects.

Comparison with Similar Compounds

Similar Compounds

    Hippuric acid: A precursor in the synthesis of O-Hippuryl-L-beta-phenyllactic acid sodium salt.

    L-beta-phenyllactic acid: Another precursor used in the synthesis.

    Other hippuryl derivatives: Compounds with similar structures but different functional groups.

Properties

Molecular Formula

C18H17NNaO5

Molecular Weight

350.3 g/mol

InChI

InChI=1S/C18H17NO5.Na/c20-15(11-13-7-3-1-4-8-13)18(23)24-16(21)12-19-17(22)14-9-5-2-6-10-14;/h1-10,15,20H,11-12H2,(H,19,22);

InChI Key

FXGIXGZLDLVSHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OC(=O)CNC(=O)C2=CC=CC=C2)O.[Na]

Origin of Product

United States

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